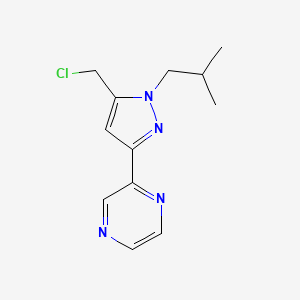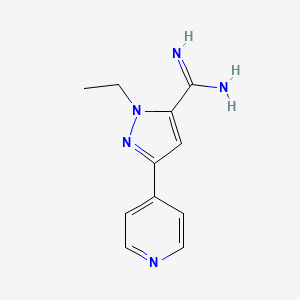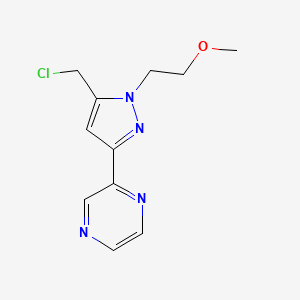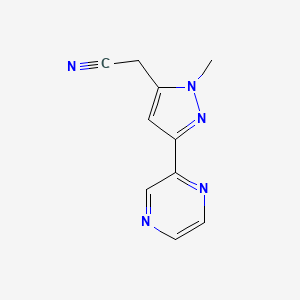
1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
説明
1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (EIPC) is a chemical compound that has been widely studied due to its potential applications in the synthesis of various organic compounds. EIPC has been used in a variety of scientific research, including organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
Synthesis and Characterization
1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, its structural analogs have been used to synthesize novel pyrazolo[3,4-b]pyridine derivatives via condensation reactions, showcasing their application in developing new N-fused heterocycles with potential pharmacological activities (Ghaedi et al., 2015). Similarly, ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, indicating the compound's role in facilitating the construction of complex molecular architectures (Arbačiauskienė et al., 2011).
Catalysis and Reaction Mechanisms
The chemical serves as a key intermediate in various catalytic and synthetic processes. For instance, its derivatives have been involved in the synthesis of novel pyridyl-pyrazole-5-carboxylic acid amide compounds, highlighting its utility in the development of new chemical entities through catalyzed reaction pathways (Wang Jun, 2010). These processes often involve innovative reaction mechanisms, offering insights into the reactivity and functionalization of pyrazole derivatives.
Materials Science and Molecular Engineering
In materials science, derivatives of this compound have been explored for their potential in creating novel materials. Coordination and topology versatility of metal-organic frameworks (MOFs) based on similar pyrazole carboxylic acids have been studied, demonstrating the compound's significance in designing new materials with varied structural properties (Liu et al., 2013). These materials could have applications ranging from catalysis to gas storage and separation.
Antimicrobial and Anticancer Research
Compounds structurally related to this compound have been evaluated for their biological activities, including antimicrobial and anticancer properties. Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, underlining the importance of this compound in medicinal chemistry research (Hafez et al., 2016). Such studies are crucial for the discovery of new therapeutic agents.
特性
IUPAC Name |
2-ethyl-4-iodo-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJYIOBAFFPATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















